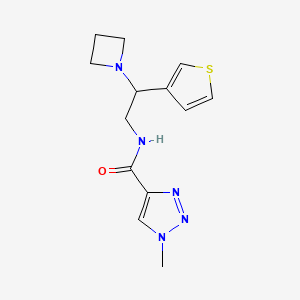
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as AZET) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
AZET has the following chemical characteristics:
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- CAS Number : 2034568-09-5
- IUPAC Name : N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
Synthesis and Characterization
AZET can be synthesized through a multi-step process involving the coupling of azetidinyl and thiophene derivatives followed by triazole formation. The structural integrity of AZET has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
AZET exhibits promising anticancer properties, particularly through its mechanism of action involving thymidylate synthase inhibition. Research shows that compounds similar to AZET have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies indicate that AZET derivatives show IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). These compounds induce apoptosis and inhibit cell proliferation effectively compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| AZET | HCT116 | 0.43 | Thymidylate synthase inhibition |
| AZET | MDA-MB-231 | 1.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer potential, AZET has shown notable antimicrobial activity. Studies have reported that triazole-containing compounds exhibit effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanisms often involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 of 5.19 µM against HCT116 cells and demonstrated selectivity towards cancerous cells while sparing normal cells .
- Antimicrobial Efficacy : Research on related compounds showed that certain triazole hybrids significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics, indicating their potential as novel antimicrobial agents .
Future Directions
The ongoing research into the biological activities of AZET and its derivatives suggests several avenues for future investigation:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the anticancer and antimicrobial activities could provide insights into optimizing these compounds for therapeutic use.
- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial in assessing the pharmacokinetics and overall efficacy of AZET in living organisms.
- Structural Modifications : Exploring structural variations may enhance the potency and selectivity of AZET derivatives against specific cancer types or bacterial strains.
属性
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-17-8-11(15-16-17)13(19)14-7-12(18-4-2-5-18)10-3-6-20-9-10/h3,6,8-9,12H,2,4-5,7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFAYPYFYUKIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














